Sec61-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec61-IN-2 is a small molecule inhibitor targeting the Sec61 translocon complex, a critical component in the endoplasmic reticulum (ER) responsible for protein translocation. The Sec61 complex forms a channel that allows newly synthesized proteins to enter the ER, where they undergo folding and modification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sec61-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Sec61-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its inhibitory effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are employed under conditions like reflux or room temperature.
Major Products
Scientific Research Applications
Sec61-IN-2 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown promise in inhibiting the translocation of proteins essential for tumor growth, making it a potential anticancer agent.
Biological Studies: Researchers use this compound to study the role of the Sec61 translocon in protein translocation and ER function.
Drug Development:
Mechanism of Action
Sec61-IN-2 exerts its effects by binding to the Sec61 translocon complex, blocking the translocation of newly synthesized proteins into the ER. This inhibition disrupts protein folding and modification, leading to the accumulation of misfolded proteins and inducing ER stress. The molecular targets of this compound include the Sec61α subunit, which forms the core of the translocon channel .
Comparison with Similar Compounds
Sec61-IN-2 is compared with other Sec61 inhibitors such as:
Eeyarestatin 1 (ES1): ES1 inhibits Sec61-dependent protein translocation and induces ER stress, similar to this compound.
Cotranins: These compounds also target the Sec61 complex but exhibit different selectivity and potency profiles.
Apratoxins: Natural products that inhibit Sec61-mediated translocation, showing potential as anticancer agents.
This compound is unique due to its specific binding affinity and inhibitory effects on the Sec61 translocon, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[(E)-2-(3-methylpyridin-2-yl)ethenyl]-1,3-thiazol-2-yl]-1-(pyridin-4-ylmethyl)pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-16-4-2-10-24-19(16)7-6-18-15-29-22(25-18)26-21(28)20-5-3-13-27(20)14-17-8-11-23-12-9-17/h2-13,15H,14H2,1H3,(H,25,26,28)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRJGWUGWDERBT-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C=CC2=CSC(=N2)NC(=O)C3=CC=CN3CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/C=C/C2=CSC(=N2)NC(=O)C3=CC=CN3CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.